Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the cyclocondensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or imidazole ring positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases .
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyrimidines, and substituted derivatives with various functional groups .
Scientific Research Applications
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridazine
- Imidazo[1,2-a]quinazoline
Uniqueness
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7(13)5-4-10-8-9-2-3-11(8)6(5)12/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJXJSMCZIQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2NC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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